Propane-2-sulfonamide

Description

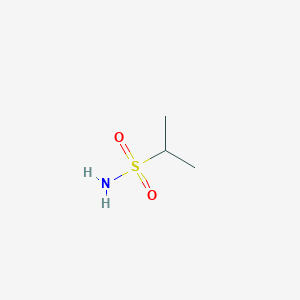

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2S/c1-3(2)7(4,5)6/h3H,1-2H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMCLWCCNYAWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393543 | |

| Record name | Propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81363-76-0 | |

| Record name | Propane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Propane 2 Sulfonamide and Its Functionalized Analogs

Foundational Synthesis Strategies for Propane-2-sulfonamide Scaffolds

The construction of the this compound core relies on well-established reactions in organic chemistry that are broadly applicable to sulfonamide synthesis in general.

Amidation and Sulfonylation Reactions Utilizing Sulfonyl Chlorides and Amine Substrates

The most conventional and widely employed method for preparing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. nih.gov This approach, often referred to as sulfonylation of an amine or amidation of a sulfonyl chloride, forms the cornerstone of this compound synthesis. The synthesis typically begins with the preparation of propane-2-sulfonyl chloride, which can be generated through methods like the oxidative chlorination of isopropyl thiol derivatives.

The subsequent reaction involves treating the propane-2-sulfonyl chloride with a suitable amine in the presence of a base to neutralize the hydrogen chloride byproduct. For the synthesis of the parent this compound, aqueous or anhydrous ammonia is used. For functionalized analogs, a primary or secondary amine is used as the nucleophile.

A representative reaction is the synthesis of N-substituted naphthylamine derivatives, where a sulfonyl chloride is reacted with a diamine in dichloromethane (B109758) at 0 °C in the presence of triethylamine (B128534) as a base. researchgate.net This general principle is directly applicable to creating functionalized propane-2-sulfonamides by reacting propane-2-sulfonyl chloride with complex amines. researchgate.net Difficulties with this method can arise from the harsh conditions sometimes needed to prepare the sulfonyl chloride precursor and the water-sensitive nature of these reagents. nih.gov

Nucleophilic Substitution Approaches in this compound Synthesis

Beyond the classic sulfonyl chloride route, other nucleophilic substitution strategies have been developed. One notable method avoids the often harsh preparation of sulfonyl chlorides by starting with more stable sulfinate esters. In this approach, methyl sulfinates are reacted with lithium amides. The strong nucleophilicity of the lithium amide allows it to displace the methoxy (B1213986) group from the methyl sulfinate at low temperatures (e.g., -78 °C), forming a sulfinamide intermediate. This sulfinamide is then oxidized, typically with an agent like 3-chloroperoxybenzoic acid (m-CPBA), to yield the final sulfonamide. This two-step sequence provides a mild and efficient protocol that is chemoselective and avoids the use of potentially hazardous sulfonylating agents. nih.gov

Table 1: Two-Step Sulfonamide Synthesis from Methyl Sulfinates

| Step | Reagents | Intermediate/Product | Key Feature |

| 1 | Methyl Sulfinate, Lithium Amide | Sulfinamide | Avoids sulfonyl chloride |

| 2 | Sulfinamide, m-CPBA (Oxidant) | Sulfonamide | Mild oxidation step |

Multi-Step Synthetic Sequences for Complex this compound Structures

The this compound group is often incorporated into larger, more complex molecules, which requires multi-step synthetic pathways. utdallas.edu These sequences demonstrate the integration of sulfonamide formation with other chemical transformations to build intricate molecular architectures.

For example, a series of sulfonamide 1,2,4-triazoles were synthesized from commercial acetanilide (B955) through a sequence involving sulfonylation, aminolysis, and N-alkylation. sioc-journal.cn Another illustration involves the synthesis of 2-oxoamides containing a sulfonamide group, which starts with the monotosylation of diamines like 1,3-propanediamine. The resulting amino-sulfonamide is then coupled with a long-chain hydroxy acid using standard peptide coupling agents to form a complex hydroxyamide sulfonamide structure. nih.gov

A particularly detailed example is the synthesis of a chiral thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide derivative. The synthesis starts with the conversion of a ketone to a racemic alcohol, followed by cyclization to form a racemic 3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-dioxide. This intermediate undergoes N-alkylation, oxidation of the alcohol back to a ketone, and finally, a stereoselective reduction to yield the desired chiral product. doaj.org Such sequences highlight how the formation of the sulfonamide can be a key part of a broader synthetic strategy to access complex, high-value molecules. utdallas.edudoaj.org

Advanced and Specialized Synthetic Routes for this compound Derivatives

To meet the demands for structurally precise and diverse sulfonamides, particularly for pharmaceutical applications, more advanced synthetic methods have been developed. These include techniques for controlling stereochemistry and for building molecular complexity using modern catalytic reactions.

Stereoselective Synthesis and Chiral Resolution Techniques

Many applications of functionalized sulfonamides require enantiomerically pure compounds. This can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly. A powerful method involves the addition of sulfonyl anions to chiral N-sulfinyl imines, which proceeds with high yield and stereoselectivity. figshare.com Another strategy uses chiral catalysts to control the outcome of a reaction. For instance, the enantioselective reduction of a ketone precursor to a chiral alcohol using a chiral oxazaborole catalyst is a key step in a multi-step synthesis of a complex sulfonamide. doaj.org Similarly, newly developed chiral aldehyde catalysts can mediate cascade reactions to form optically active pyrroline (B1223166) sulfonamides with high diastereo- and enantioselectivities. rsc.orgrsc.org

Chiral Resolution: This technique involves separating a 50:50 mixture of enantiomers (a racemate). wikipedia.orglibretexts.orglibretexts.org A common method is to react the racemic sulfonamide-containing mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by methods like crystallization. wikipedia.orglibretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. The performance of chromatographic techniques like HPLC and Supercritical Fluid Chromatography (SFC) using chiral stationary phases is often evaluated to find the optimal separation conditions for isolating enantiomers with high purity. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Sulfonamide Construction (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been adapted for the synthesis of complex sulfonamide derivatives.

The Suzuki-Miyaura coupling, which typically forms C-C bonds between an organoboron compound and an organohalide, has been ingeniously applied to sulfonamide synthesis. One three-component method uses sulfuric chloride as a linchpin. A secondary amine first reacts with sulfuric chloride to generate a sulfamoyl chloride in situ. This electrophilic intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura reaction with an arylboronic acid to form the N,N,C-trisubstituted sulfonamide. This redox-neutral process effectively builds the aryl-sulfur bond, offering high functional group tolerance. nih.gov

Another strategy involves using a palladium catalyst for the N-arylation of a pre-existing sulfonamide with an aryl halide (bromide or chloride), directly forming the crucial C-N bond. nih.govacs.org This is particularly useful for creating N-aryl sulfonamides. More recently, a Suzuki-Miyaura coupling has been used to arylate brominated thiophene (B33073) sulfonamides. In this work, 5-bromo-N-propylthiophene-2-sulfonamide was coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst to generate a library of 5-aryl-N-propylthiophene-2-sulfonamides, demonstrating the reaction's utility in creating diverse analogs from a common intermediate. nih.gov

Table 2: Suzuki-Miyaura Coupling for Functionalized Sulfonamide Synthesis

| Substrate 1 | Substrate 2 | Catalyst System | Bond Formed | Product Type | Reference |

| In situ Sulfamoyl Chloride | Arylboronic Acid | Palladium Catalyst | C-S | N,N-Di-substituted Aryl Sulfonamide | nih.gov |

| 5-Bromo-N-propylthiophene-2-sulfonamide | Arylboronic Acid | Pd(PPh₃)₄, K₃PO₄ | C-C | 5-Aryl-N-propylthiophene-2-sulfonamide | nih.gov |

Direct Synthesis Methods from Thiols and Amines

The direct synthesis of sulfonamides from thiols and amines represents a highly efficient and atom-economical approach. This method circumvents the need for pre-functionalized starting materials, such as sulfonyl chlorides, thereby streamlining the synthetic process and reducing waste. rsc.orgrsc.org

A significant advancement in this area is the electrochemical oxidative coupling of thiols and amines. nih.govresearchgate.net This environmentally benign method is driven by electricity and avoids the use of sacrificial reagents or catalysts. nih.gov The process is rapid, often completed in minutes, and produces hydrogen as the only byproduct. nih.govresearchgate.net The reaction's mild conditions allow for a broad substrate scope and high functional group tolerance. nih.gov

The proposed mechanism for this electrochemical synthesis involves the initial anodic oxidation of the thiol to a disulfide. Concurrently, the amine is oxidized to an aminium radical intermediate, which then reacts with the disulfide to form a sulfenamide (B3320178). Subsequent oxidation of the sulfenamide yields the corresponding sulfonamide. rsc.org

Another effective direct method involves the use of an oxidizing agent. For instance, the combination of iodine and tert-butyl hydroperoxide in refluxing acetonitrile (B52724) can facilitate the reaction between various thiols and aqueous ammonia to produce N-unsubstituted sulfonamides in reasonable yields. rsc.org This method demonstrates good tolerance for a range of functional groups on the thiol, including methoxy, methylthio, fluoro, chloro, bromo, and nitro groups. rsc.org

Furthermore, heterogeneous catalysts have been employed for the aerobic oxidative sulfonamidation of aromatic thiols. A dual-functional β-MnO2 nanocatalyst has been shown to effectively catalyze the reaction between aromatic thiols and ammonia under an oxygen atmosphere, yielding (hetero)aryl sulfonamides in moderate to high yields. rsc.orgthieme-connect.com

The following table summarizes the key aspects of these direct synthesis methods.

| Method | Key Reagents/Conditions | Advantages | Ref. |

| Electrochemical Coupling | Electricity, Graphite/Stainless Steel Electrodes, CH3CN/HCl | Environmentally friendly, no sacrificial reagents, rapid reaction | nih.govresearchgate.net |

| Chemical Oxidation | I2/tBuOOH, Refluxing Acetonitrile | Good functional group tolerance | rsc.org |

| Heterogeneous Catalysis | β-MnO2 Nanocatalyst, O2 Atmosphere | Effective for aromatic thiols | rsc.orgthieme-connect.com |

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot synthetic protocols for sulfonamides offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates.

A widely used one-pot approach involves the in-situ generation of sulfonyl chlorides from thiols or disulfides, followed by their reaction with amines. psu.eduorganic-chemistry.org For example, trichloroisocyanuric acid (TCCA) in water can be used for the oxidative chlorination of thiols and disulfides to produce the corresponding sulfonyl chloride. This intermediate then reacts directly with various amines in the same pot to yield sulfonamides in good to excellent yields. psu.edu A key advantage of this method is the use of water as a solvent and the absence of organic bases, making it an environmentally friendly option. psu.edu

Another efficient one-pot method utilizes the sulfur dioxide surrogate 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). organic-chemistry.orgresearchgate.net A palladium-catalyzed coupling of aryl iodides with DABSO generates aryl ammonium (B1175870) sulfinates. These intermediates can then be treated in the same pot with an aqueous solution of the desired amine and sodium hypochlorite (B82951) (bleach) to afford a variety of functionalized sulfonamides. This method is notable for its broad amine scope, which includes anilines and amino acid derivatives. organic-chemistry.org

Furthermore, a one-pot, three-component reaction has been developed involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite. This process yields a diverse range of sulfonamides through sequential C-S and S-N bond formation and demonstrates good tolerance for various reactive functional groups. organic-chemistry.org

The table below provides a comparative overview of these one-pot synthetic protocols.

| Protocol | Key Reagents/Catalysts | Starting Materials | Key Features | Ref. |

| In-situ Sulfonyl Chloride Formation | Trichloroisocyanuric acid (TCCA) | Thiols/Disulfides, Amines | Green synthesis in water, no organic base needed | psu.edu |

| DABSO-based Synthesis | Pd catalyst, DABSO, NaOCl | Aryl iodides, Amines | Broad amine scope, uses a stable SO2 surrogate | organic-chemistry.org |

| Three-Component Reaction | None specified | Nitroarenes, (Hetero)arylboronic acids, K2S2O5 | Sequential C-S and S-N coupling, good functional group tolerance | organic-chemistry.org |

Utilization of Sulfonimidates and Other Organosulfur(VI) Intermediates

Sulfonimidates are versatile organosulfur(VI) intermediates that have gained significant interest as precursors for the synthesis of other important organosulfur compounds, including sulfonamides. rsc.orgrsc.orgresearchgate.net These species feature a tetrahedral sulfur center and can be synthesized from various sulfur(II), sulfur(IV), and sulfur(VI) reagents. rsc.orgresearchgate.net

One of the notable applications of sulfonimidates is their role as alkyl transfer reagents. Under acidic conditions or elevated temperatures, sulfonimidates can undergo conversion to sulfonamides. rsc.org For instance, sulfinyl hydroxylamines can rearrange to form unstable sulfonimidates, which can then transfer their alkyl group to an alcohol, yielding an ether and the corresponding sulfonamide. rsc.org

The synthesis of sulfonimidates can be achieved through several routes. One common method involves the reaction of sulfinyl chlorides with N,N-dichloroalkylamines. researchgate.net Another approach utilizes the reaction of sulfinamides with dihalophosphoranes. researchgate.net Optically active sulfonimidates can also be prepared, which are valuable in asymmetric synthesis. researchgate.net

Recent research has highlighted the use of sulfonimidoyl fluorides, which can be accessed from sulfinamides, as precursors for sulfonimidates and subsequently sulfonamides. These intermediates react with various nucleophiles, including alcohols, to form the corresponding sulfonimidates. researchgate.net

The following table outlines the synthesis and application of sulfonimidates in sulfonamide chemistry.

| Precursor/Intermediate | Synthetic Method for Intermediate | Application | Resulting Product | Ref. |

| Sulfinyl hydroxylamines | Rearrangement | Alkyl transfer to alcohols | Ethers and Sulfonamides | rsc.org |

| Sulfinyl chlorides | Reaction with N,N-dichloroalkylamines | Precursor to sulfonamides | Sulfonimidates | researchgate.net |

| Sulfinamides | Reaction with dihalophosphoranes | Precursor to sulfonamides | Sulfonimidates | researchgate.net |

| Sulfinamides | Conversion to sulfonimidoyl fluorides, then reaction with alcohols | Precursor to sulfonamides | Sulfonimidates | researchgate.net |

Cycloaddition Reactions for Novel Sulfonamide Ring Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.org These reactions have been effectively employed to create novel ring systems incorporating a sulfonamide moiety, leading to structurally diverse and potentially biologically active molecules.

One prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, which can be used to form functionalized six-membered rings. libretexts.org While not directly forming a sulfonamide within the ring, the diene or dienophile can contain a sulfonamide group, which is then incorporated into the final cyclic product.

More specific to the formation of sulfonamide-containing rings are [3+2] cycloaddition reactions. A visible-light-induced [3+2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins has been reported. acs.org This reaction proceeds through the generation of a nitrogen-centered radical from the sulfonamide, followed by ring opening of the cyclopropane (B1198618) and subsequent cyclization to form highly diastereoselective trans-cyclopentanes. acs.org This method highlights the use of photoredox catalysis to access complex cyclic sulfonamides. acs.orgnih.gov

Formal [3+2] and [4+2] cycloadditions of donor-acceptor cyclopropanes and cyclobutanes with N-sulfinylamines have also been developed. researchgate.net These reactions lead to the formation of five- and six-membered cyclic sulfinamides, which are closely related to and can be precursors for cyclic sulfonamides. researchgate.net

Furthermore, [2+2+2] cycloaddition reactions catalyzed by transition metals have been utilized to synthesize macrocyclic systems containing sulfonamides. mdpi.com In these reactions, polyalkyne and enediyne azamacrocycles, prepared from arenesulfonamides, undergo cycloisomerization to form complex, fused-ring systems. mdpi.com

The table below summarizes various cycloaddition strategies for synthesizing sulfonamide-containing ring systems.

| Cycloaddition Type | Reactants | Key Features | Product Ring System | Ref. |

| [4+2] Diels-Alder | Diene and Dienophile (one with a sulfonamide group) | Forms functionalized 6-membered rings | Cyclohexene derivative with sulfonamide substituent | libretexts.org |

| [3+2] Photoredox | N-sulfonyl cyclopropylamines, Electron-deficient olefins | Visible-light induced, forms trans-cyclopentanes diastereoselectively | Substituted cyclopentane (B165970) with sulfonamide group | acs.org |

| [3+2] and [4+2] | Donor-acceptor cyclopropanes/cyclobutanes, N-sulfinylamines | Lewis acid-catalyzed, forms heterocyclic rings | Cyclic sulfinamides | researchgate.net |

| [2+2+2] Cycloisomerization | Polyalkyne/enediyne azamacrocycles | Transition metal-catalyzed, forms macrocyclic systems | Fused-ring macrocycles containing sulfonamides | mdpi.com |

Alkylation Strategies for N-Substituted Sulfonamides

The N-alkylation of sulfonamides is a crucial transformation for the synthesis of N-substituted derivatives, which are a significant class of pharmaceutically important compounds. tandfonline.com Various methods have been developed to achieve this, ranging from classical approaches using strong bases to more modern catalytic systems.

A common method involves the deprotonation of the sulfonamide with a base, followed by reaction with an alkyl halide. tandfonline.com While effective, this often requires harsh conditions. To address this, the use of ionic liquids, such as 1-n-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF6), as reaction media has been explored. This approach allows the alkylation to proceed efficiently at room temperature with potassium hydroxide (B78521) as the base, offering advantages in terms of reaction rate and yield. tandfonline.com

Thermal alkylation of sulfonamides with trichloroacetimidates provides an alternative route that does not require an external acid, base, or transition metal catalyst. The reaction proceeds in refluxing toluene, with the trichloroacetimidate (B1259523) acting as the alkylating agent. This method is particularly effective for unsubstituted sulfonamides. nih.gov

More recently, manganese-catalyzed N-alkylation of sulfonamides using alcohols has been developed as a "borrowing hydrogen" approach. acs.org A well-defined and bench-stable Mn(I) PNP pincer precatalyst enables the use of benzylic and primary aliphatic alcohols as alkylating agents, leading to mono-N-alkylated sulfonamides in excellent yields. This method is notable for its broad substrate scope with respect to both the sulfonamide and the alcohol. acs.org

The following table provides a comparison of these N-alkylation strategies.

| Alkylation Method | Alkylating Agent | Catalyst/Conditions | Key Features | Ref. |

| Base-mediated | Alkyl halides | KOH, Ionic Liquid (BmimPF6), room temperature | Green reaction medium, efficient at room temperature | tandfonline.com |

| Thermal | Trichloroacetimidates | Refluxing toluene, no catalyst | Catalyst-free, effective for unsubstituted sulfonamides | nih.gov |

| Manganese-catalyzed | Alcohols | Mn(I) PNP pincer precatalyst | "Borrowing hydrogen" approach, broad substrate scope, high yields | acs.org |

Advanced Structural Characterization and Spectroscopic Investigations of Propane 2 Sulfonamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For propane-2-sulfonamide and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR analyses are instrumental in confirming their molecular structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides valuable insights into the number, connectivity, and chemical environment of protons within a molecule. In the case of N-substituted propane-2-sulfonamides, the chemical shifts (δ) of the protons offer a clear fingerprint of the structure. For instance, in N-(4-aminophenyl)this compound, the aromatic protons typically appear as a multiplet in the range of δ 6.95–7.25 ppm. smolecule.com The protons of the sulfonamide NH group can be observed as a multiplet around δ 3.10–3.30 ppm, while the two protons of the amino group (-NH₂) present as a singlet at approximately δ 5.20 ppm. smolecule.com The isopropyl group, a key feature of this compound, gives rise to a distinct doublet for the six methyl protons (-CH(CH₃)₂) at around δ 1.25 ppm. smolecule.com

The specific chemical shifts can vary depending on the solvent used and the nature of the substituents on the sulfonamide nitrogen. For example, in a series of N-substituted glutamyl sulfonamides, the proton signals are influenced by the adjacent functional groups, with multiplets observed for the glutamyl backbone protons. nih.gov Theoretical calculations can also be employed to predict ¹H NMR chemical shifts, which often show good correlation with experimental data. researchgate.net

Interactive Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N-(4-aminophenyl)this compound | DMSO-d₆ | Aromatic | 6.95–7.25 | m |

| -NH₂ | 5.20 | s | ||

| -SO₂NH- | 3.10–3.30 | m | ||

| -CH(CH₃)₂ | 1.25 | d | ||

| N'-Acetyl propane (B168953) sulfonic acid hydrazide | - | H4 | 0.85 | - |

| H1 | 1.82 | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In N-(4-aminophenyl)this compound, the carbon attached to the sulfonyl group appears at approximately δ 145.2 ppm. smolecule.com The aromatic carbons resonate in the region of δ 126.8–132.4 ppm, and the methyl carbons of the isopropyl group are observed at a characteristic upfield shift of around δ 22.1 ppm. smolecule.com

For more complex derivatives, such as N-{3-[(7ar,12as,12bs)-7-Oxo-1,3,4,6,7,7a,12a,12b-Octahydroindolo[2,3-a]Quinolizin-12(2h)-Yl]Propyl}this compound, predicted ¹³C NMR spectra are valuable tools for structural confirmation. drugbank.com In N-substituted glutamyl sulfonamides, the carbon signals for the glutamic acid backbone and the protecting groups are clearly distinguishable, with the carbonyl carbons appearing significantly downfield. nih.gov The consistency between experimental and calculated ¹³C NMR chemical shifts further validates the assigned structures. researchgate.net

Interactive Table: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

| N-(4-aminophenyl)this compound | - | Sulfonyl Carbon | 145.2 |

| Aromatic Carbons | 126.8–132.4 | ||

| Isopropyl Methyls | 22.1 | ||

| N-substituted glutamyl sulfonamides | CDCl₃ | Carbonyl Carbons | ~170-173 |

| Glutamyl Carbons | ~28-84 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying functional groups within a molecule. For this compound and its derivatives, these methods provide characteristic spectral fingerprints.

In the FTIR spectrum of N-(4-aminophenyl)this compound, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O group are observed at approximately 1340 cm⁻¹ and 1160 cm⁻¹, respectively. smolecule.com The N-H stretching vibrations of the sulfonamide and the aromatic amine appear at around 3310 cm⁻¹ and 3450 cm⁻¹, respectively. smolecule.com For other sulfonamides, the N-H stretching vibrations of the sulfonamide group are typically found in the range of 3349–3144 cm⁻¹. rsc.org

Raman spectroscopy provides complementary information. In studies of chiral thiophene (B33073) sulfonamides, both IR and Raman spectra were registered to provide a comprehensive vibrational analysis. acs.orgnih.gov The Raman spectra of sulfathiazole (B1682510) and sulfamethoxazole, when retained on a solid support, show prominent bands that can be used for quantitative analysis. psu.edu For propane itself, Raman spectroscopy has been used to study its chemical transformations under high pressure and temperature, identifying the characteristic C-H vibrations of saturated hydrocarbons.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various this compound derivatives to elucidate their molecular geometry and intermolecular interactions.

The crystal structure of (S)-2-methyl-N-(1-thien-2-ylethyl)this compound revealed a disorder related to the presence of two conformers. acs.orgnih.gov The molecules in the unit cell form a network of N-H···O=S and C*-H···O=S hydrogen bonds. acs.orgnih.gov Similarly, the crystal structure of N-{3-[(7ar,12as,12bs)-7-Oxo-1,3,4,6,7,7a,12a,12b-Octahydroindolo[2,3-a]Quinolizin-12(2h)-Yl]Propyl}this compound has been determined, providing detailed structural information. drugbank.compdbj.org The study of sulfonamide catemer synthons in furosemide (B1674285) form 2 highlights the importance of hydrogen-bonding chains in the crystal packing. researchgate.net In general, the crystal structures of sulfonamides often feature extensive hydrogen-bonding networks. acs.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound derivatives, MS is used to confirm the molecular formula and to identify characteristic fragments.

In the mass spectrum of N-(4-aminophenyl)this compound, the molecular ion peak is observed at an m/z of 213.1, corresponding to the protonated molecule [C₉H₁₃N₂O₂S]⁺. smolecule.com Characteristic fragmentation patterns include the loss of the isopropyl group (m/z 170) and the sulfonyl group (m/z 123). smolecule.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. rsc.orgbeilstein-journals.org For example, the HRMS data for various N-substituted sulfonamides have been reported, confirming their calculated exact masses. rsc.orgbeilstein-journals.org The PubChem database lists the exact mass of this compound as 123.03539970 Da. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to validate the empirical formula of the synthesized compound.

For a series of newly synthesized aryldisulfonamides, elemental analysis was performed, and the found percentages of C, H, N, and S were in close agreement with the calculated values, confirming the proposed structures. tandfonline.com Similarly, for N-substituted sulfonamide derivatives, the results of elemental analysis for carbon, hydrogen, and nitrogen were consistent with the theoretical values. google.com The synthesis and characterization of sulfonamide-derived hydrazone compounds and their Pd(II) complexes also relied on elemental analysis to confirm their composition. researchgate.net

Comprehensive Integrated Spectroscopic Approaches for Novel Derivatives

The unambiguous structural elucidation of novel this compound derivatives is critically dependent on a comprehensive analytical strategy that integrates multiple spectroscopic techniques. A singular method is often insufficient to fully characterize these complex molecules. Therefore, researchers rely on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to assemble a complete and validated molecular profile. heteroletters.orgresearchgate.net This integrated approach ensures that every aspect of the molecular structure, from the core framework and functional groups to the precise molecular weight and atomic connectivity, is thoroughly determined. researchgate.netconicet.gov.ar

The synthesis of new chemical entities, such as quinazoline-based propane-2-sulfonamides, necessitates rigorous characterization to confirm their identity. heteroletters.org The process typically involves a combination of one- and two-dimensional NMR experiments, IR analysis for functional group identification, and high-resolution mass spectrometry for molecular formula confirmation. researchgate.netrsc.org

Research Findings from Integrated Spectroscopy

¹H NMR spectroscopy is instrumental in defining the number and environment of protons in the molecule. For example, in the characterization of various N-(3-(2-arylquinazolin-4-ylamino)phenyl)-2-methylthis compound derivatives, distinct signals are observed for the protons of the t-butyl group (typically a singlet around 1.2-1.3 ppm), the aromatic protons (in the 6.9-8.5 ppm region), and the NH protons (often appearing as broad singlets). heteroletters.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals include those for the methyl carbons of the t-butyl group (around 20-21 ppm) and the quaternary carbon of the same group (around 65-67 ppm), in addition to a complex array of signals for the aromatic carbons (typically in the 100-160 ppm range). heteroletters.org

IR spectroscopy is used to verify the presence of characteristic functional groups. In these derivatives, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl group (S=O) are typically observed in the ranges of 1360-1365 cm⁻¹ and 1150-1170 cm⁻¹. The N-H stretching vibration also gives a characteristic band, usually around 3290-3300 cm⁻¹. heteroletters.org

The data below illustrates the integrated spectroscopic findings for several novel this compound derivatives.

Interactive Table: Spectroscopic Data for N-(3-(2-chloroquinazolin-4-ylamino)phenyl)-2-methylthis compound

| Spectroscopic Technique | Observed Data | Interpretation |

| ¹H NMR (CDCl₃, δ/ppm) | 9.5 (s, 1H), 9.10 (s, 1H), 8.2 (d, 1H), 7.6 (s, 1H), 7.5 (m, 2H), 7.3 (m, 1H), 7.0 (t, 1H), 6.9 (d, 1H), 1.2 (s, 9H) | Confirms presence of aromatic, amine, and t-butyl protons. heteroletters.org |

| ¹³C NMR (DMSO-d₆, δ/ppm) | 171 (Ar C-NH), 157 (Ar C-Cl), 67 (Quaternary C), 21 (Methyl C) | Identifies key carbon environments including the sulfonamide group carbons and aromatic carbons attached to heteroatoms. heteroletters.org |

| IR (cm⁻¹) | 3298 (N-H), 2920 (C-H), 1666 (C=N), 1360 & 1170 (S=O), 740 (C-Cl) | Verifies functional groups: N-H, C-H alkane, C=N imine, S=O sulfonyl, and C-Cl chloro group. heteroletters.org |

| Mass Spec. (m/z) | 467 [M+], 469 [M+1] | Indicates a molecular weight of 467 and the presence of one chlorine atom. heteroletters.org |

Interactive Table: Spectroscopic Data for 2-methyl-N-(3-(2-p-tolylquinazolin-4-ylamino)phenyl)this compound

| Spectroscopic Technique | Observed Data | Interpretation |

| ¹H NMR (DMSO-d₆, δ/ppm) | 9.5 (bs, 1H), 9.10 (bs, 1H), 8.53 (d, 2H), 8.2 (d, 1H), 7.6 (s, 1H), 7.5 (m, 2H), 7.36 (d, 2H), 7.3 (m, 1H), 7.0 (t, 1H), 6.9 (d, 1H), 2.34 (s, 3H), 1.3 (s, 9H) | Shows signals for two distinct aromatic rings plus methyl and t-butyl groups. heteroletters.org |

| ¹³C NMR (DMSO-d₆, δ/ppm) | 171 (Ar C-NH), 67 (Quaternary C), 21 (Methyl C), Aromatic C's (102-161) | Confirms the carbon skeleton, including the tolyl methyl carbon and the t-butyl group carbons. heteroletters.org |

| IR (cm⁻¹) | 3292 (N-H), 1575 (C=C), 1365 & 1150 (S=O) | Confirms key functional groups including N-H and the sulfonyl S=O bonds. heteroletters.org |

| Mass Spec. (m/z) | 433 [M+], 434 [M+1] | Establishes the molecular weight as 433, consistent with the proposed structure. heteroletters.org |

By collating data from these different analytical methods, a detailed and verified structure of each new this compound derivative can be confidently proposed. heteroletters.org

Computational Chemistry and Theoretical Modeling of Propane 2 Sulfonamide Analogs

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.gov For sulfonamide derivatives, DFT calculations are employed to determine optimized geometries, electronic properties, and reactivity descriptors. By using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), researchers can accurately predict molecular structures and vibrational frequencies. ijaers.commdpi.comnih.gov

DFT studies reveal that the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the reactivity of propane-2-sulfonamide analogs. nih.govijaers.com For instance, the calculated energies of HOMO and LUMO orbitals provide information about the molecule's ionization potential and electron affinity, respectively. nih.gov This information is vital for predicting how these molecules will interact with biological targets. Furthermore, DFT can be used to calculate various electronic and chemical properties, such as Mulliken atomic charges, which offer insights into the charge distribution within the molecule. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjb.ro This method is instrumental in drug design, providing insights into the binding modes and affinities of potential drug candidates. qub.ac.uk For this compound analogs, docking studies are frequently used to understand their interactions with various protein targets, such as enzymes and receptors. rjb.romdpi.comnih.gov

These simulations can identify key interactions, like hydrogen bonds and hydrophobic contacts, between the sulfonamide derivatives and the amino acid residues in the active site of a target protein. nih.govrjb.ro For example, docking studies have shown that sulfonamide derivatives can bind to the active site of enzymes like penicillin-binding protein 2X (PBP-2X) and the main protease of SARS-CoV-2. rjb.ronih.gov The docking scores, which estimate the binding affinity, help in ranking different analogs and prioritizing them for further experimental testing. rjb.ronih.gov The insights gained from docking can guide the design of new analogs with improved binding and, consequently, enhanced biological activity. qub.ac.uk

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govmdpi.com A smaller energy gap generally indicates higher reactivity. ijaers.comfrontiersin.org

For this compound analogs, FMO analysis helps in understanding their electronic properties and potential for charge transfer within the molecule. ijaers.commdpi.com The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks. mdpi.com For example, in many sulfonamide derivatives, the HOMO is often localized on the aromatic or heterocyclic ring, while the LUMO is distributed over the sulfonamide group. mdpi.com This information is crucial for predicting how these molecules will interact with biological targets and for designing new compounds with tailored electronic properties. mdpi.commdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Sulfonamide Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Analog 1 | -8.36 | -0.46 | 7.91 |

| Analog 2 | -8.38 | -0.46 | 7.92 |

| Analog 3 | -6.244 | -1.375 | 4.869 |

| Analog 4 | -6.725 | -1.611 | 5.114 |

| Analog 15 | -8.38 | -0.56 | 7.82 |

| Analog 21 | -7.28 | -0.66 | 6.62 |

| Thiophene (B33073) Sulfonamide 3 | - | - | 4.65 |

| Thiophene Sulfonamide 7 | - | - | 3.44 |

This table is for illustrative purposes and contains data synthesized from multiple sources. ijaers.commdpi.commdpi.com

Molecular Electrostatic Potential (MEP) and Fukui Analysis

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov This analysis is valuable for predicting the sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. bohrium.comresearchgate.net For this compound analogs, MEP analysis can identify the regions most likely to interact with a biological target. researchgate.net Typically, the oxygen atoms of the sulfonyl group exhibit a negative electrostatic potential, making them potential hydrogen bond acceptors. nih.gov

Fukui functions are used within DFT to describe the reactivity of different atoms in a molecule. They indicate how the electron density changes when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites. This analysis, combined with MEP, offers a comprehensive picture of the chemical reactivity of sulfonamide analogs, guiding the modification of their structure to enhance interactions with specific biological targets.

Conformational Analysis and Stereochemical Investigations

The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its biological activity. nih.gov Computational methods are widely used to explore the conformational landscape of flexible molecules like this compound analogs. nih.gov By identifying low-energy conformations, researchers can determine the most stable shapes of these molecules in different environments. nih.gov

Knowledge of the preferred 3D structure of a free ligand is invaluable for designing effective drugs. nih.gov If a molecule's low-energy conformation (the shape it naturally prefers) is similar to its bioactive conformation (the shape it adopts when bound to a target), it is more likely to be a potent drug. nih.govnih.gov Stereochemical investigations, often aided by comparing calculated and experimental NMR data, are crucial for assigning the absolute configuration of chiral centers, which can have a profound impact on a molecule's pharmacological profile. frontiersin.org These studies help in understanding how different stereoisomers might interact differently with a chiral biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comjbclinpharm.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. mdpi.comnih.gov

For sulfonamide derivatives, QSAR studies have been successfully employed to design more potent inhibitors for various targets, including matrix metalloproteinases and carbonic anhydrase. nih.govnih.gov These models often incorporate a variety of descriptors, such as electronic (e.g., HOMO/LUMO energies), steric, and hydrophobic parameters. nih.govscholarsresearchlibrary.com The statistical significance and predictive power of QSAR models are rigorously validated to ensure their reliability. jbclinpharm.orgscispace.com The insights gained from QSAR analyses provide valuable guidelines for the rational design of novel this compound analogs with enhanced therapeutic potential. nih.gov

Table 2: Common Descriptors Used in QSAR Models for Sulfonamide Derivatives

| Descriptor Type | Examples |

|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |

| Steric | Molecular weight, Molar refractivity, Principal moments of inertia |

| Topological | Connectivity indices, Shape indices |

| Thermodynamic | Enthalpy of formation, Gibbs free energy |

| Hydrophobic | LogP, Polar surface area |

This table is for illustrative purposes and contains data synthesized from multiple sources. mdpi.comnih.govnih.gov

Biological and Pharmacological Research of Propane 2 Sulfonamide Derivatives

Enzymatic Inhibition Studies

Sulfonamides are a well-established class of synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. wikipedia.orgtandfonline.com This pathway is essential for the synthesis of nucleic acids and certain amino acids, and its inhibition halts bacterial growth and replication. mdpi.com The structural similarity of sulfonamides to the natural substrate, p-aminobenzoic acid (PABA), allows them to bind to the active site of DHPS, thereby blocking the condensation of PABA with dihydropterin pyrophosphate. tandfonline.commhmedical.com

The development of resistance to classical sulfonamides has spurred the design of novel derivatives with improved efficacy. acs.orgnih.gov Research has focused on modifying the sulfonamide scaffold to enhance binding affinity and overcome resistance mechanisms. For instance, N-sulfonamide 2-pyridone derivatives have been synthesized to act as dual inhibitors of both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. acs.org In one study, compound 11a emerged as a potent dual inhibitor with IC₅₀ values of 2.76 µg/mL for DHPS and 0.20 µg/mL for DHFR. acs.org Molecular docking studies confirmed that this compound occupies both the PABA and pterin (B48896) binding pockets of DHPS. acs.org

Furthermore, novel sulfonamide derivatives containing a piperidine (B6355638) moiety have shown significant bactericidal potency against plant bacterial diseases. mdpi.com Compound C₄ demonstrated potent activity against Xanthomonas oryzae pv. oryzae (Xoo) with an EC₅₀ value of 2.02 µg/mL, while compound A₈ was most effective against Xanthomonas axonopodis pv. citri (Xac) with an EC₅₀ of 4.74 µg/mL. mdpi.com Molecular docking confirmed that these compounds are promising DHPS inhibitors. mdpi.com

The following table summarizes the inhibitory activities of selected propane-2-sulfonamide derivatives against DHPS:

| Compound | Target Enzyme(s) | Target Organism/Cell Line | IC₅₀/EC₅₀ | Reference |

| 11a | DHPS, DHFR | --- | 2.76 µg/mL (DHPS), 0.20 µg/mL (DHFR) | acs.org |

| C₄ | DHPS | Xanthomonas oryzae pv. oryzae | 2.02 µg/mL | mdpi.com |

| A₈ | DHPS | Xanthomonas axonopodis pv. citri | 4.74 µg/mL | mdpi.com |

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. d-nb.infonih.gov Sulfonamides are potent inhibitors of CAs, binding to the zinc ion in the enzyme's active site. tubitak.gov.trresearchgate.net While aromatic and heterocyclic sulfonamides have been extensively studied, aliphatic sulfonamides were initially considered inactive. However, recent research has shown that various aliphatic sulfonamides, including this compound derivatives, can be potent inhibitors of several CA isoforms.

Studies have demonstrated that coumarin-based benzene (B151609) sulfonamide analogues can effectively inhibit cytosolic CAII and transmembrane tumor-associated CAIX. d-nb.info For example, a substituted pyrimidine-based coumarin (B35378) benzene sulfonamide analogue showed an IC₅₀ value of 0.063 µM against hCA-II and 0.024 µM against hCA-IX. d-nb.info

Furthermore, novel sulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against various human (h) CA isoforms. Amino acid-sulfonamide conjugates have shown potent inhibition of hCA II, with some exhibiting subnanomolar activity. nih.gov Similarly, benzamide (B126) sulfonamide derivatives have been identified as potent inhibitors of hCA II. tubitak.gov.trresearchgate.net In one study, a series of novel benzenesulfonamides carrying a benzamide moiety showed Kᵢ values in the nanomolar range against hCA I and hCA II. tubitak.gov.tr Specifically, compound 3c was a highly potent inhibitor of hCA I with a Kᵢ of 8.9 nM and hCA II with a Kᵢ of 6.2 nM. tubitak.gov.tr

The inhibitory potential of selected this compound derivatives against various CA isoforms is presented in the table below:

| Compound/Derivative Class | CA Isoform(s) | Kᵢ / IC₅₀ | Reference |

| Substituted pyrimidine (B1678525) coumarin benzene sulfonamide | hCA-II, hCA-IX | 0.063 µM (hCA-II), 0.024 µM (hCA-IX) | d-nb.info |

| Benzamide sulfonamide derivative 3c | hCA I, hCA II | 8.9 nM (hCA I), 6.2 nM (hCA II) | tubitak.gov.tr |

| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives | hCA I, hCA II, hCA IV, hCA VII | 6.7–335.2 nM (hCA I), 0.5–55.4 nM (hCA II), 29.7–708.8 nM (hCA IV) | tubitak.gov.tr |

P2X receptors are ATP-gated ion channels involved in physiological processes like neurotransmission and inflammation, making them attractive targets for treating pain and neurodegenerative disorders. acs.orgresearchgate.net Sulfonamide derivatives have been identified as potent inhibitors of various P2X receptor subtypes. acs.orgacs.org

A study focused on sulfonamide-tethered (hetero)aryl ethylidenes revealed several compounds with significant inhibitory potential against human P2X2, P2X4, and P2X7 receptors. acs.org Compound 6h was the most potent inhibitor of the hP2X7 receptor with an IC₅₀ value of 1.10 ± 0.21 μM and also showed potent inhibition of the hP2X2 receptor with an IC₅₀ of 0.32 ± 0.01 μM. acs.orgacs.org Compounds 6a and 6c were selective for the hP2X7 receptor, while 6e , 7a , and 7b selectively inhibited the hP2X2 receptor. acs.org

Another sulfonamide derivative, BAY-1797, has been identified as a potent and selective antagonist of the hP2X4 receptor with an IC₅₀ of 211 nM. acs.org The following table summarizes the inhibitory activities of these sulfonamide derivatives on P2X receptors.

| Compound | P2X Receptor Subtype | IC₅₀ (µM) | Reference |

| 6h | hP2X7 | 1.10 ± 0.21 | acs.org |

| 6h | hP2X2 | 0.32 ± 0.01 | acs.org |

| BAY-1797 | hP2X4 | 0.211 | acs.org |

Dimethylarginine dimethylaminohydrolase (DDAH) is an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). nih.govresearchgate.net Inhibition of DDAH can lead to increased ADMA levels and subsequently reduced nitric oxide (NO) production, a pathway implicated in various pathological conditions. researchgate.net Arginine deiminase (ADI) is another enzyme involved in arginine metabolism.

Research into functionalized sulfonamides has led to the discovery of compounds that inhibit both DDAH and ADI. ucl.ac.uk A series of heterocyclic sulfonamides, synthesized via 1,3-dipolar cycloaddition, were evaluated for their inhibitory activity. Several of these compounds displayed micromolar inhibition against both enzymes and were noted as the first known inhibitors of ADI. ucl.ac.uk

Specifically, a class of inhibitors was developed with a guanidine (B92328) group and a variously substituted sulfonamide terminal unit. polimi.it Further modifications to the carboxylic acid moiety of known inhibitors by introducing an acyl methyl sulfonamide, such as in ZST316, have also been explored. nih.govrsc.org While oral bioavailability of the sulfonamide analogue ZST316 was found to be low (4.7%), intraperitoneal administration showed improved pharmacokinetic parameters. rsc.org

The inhibitory activities of these sulfonamide derivatives are highlighted below:

| Compound Class/Derivative | Target Enzyme(s) | Activity | Reference |

| Heterocyclic sulfonamides | DDAH, ADI | µM inhibition | ucl.ac.uk |

| ZST316 (acyl methyl sulfonamide) | DDAH1 | Inhibitor | rsc.org |

Heat Shock Protein 70 (HSP70) is a molecular chaperone that is overexpressed in many cancer cells and plays a crucial role in protein homeostasis and tumor cell survival. bohrium.comaacrjournals.org Doublecortin-like kinase (DCLK) is also implicated in cancer. dergipark.org.tr Consequently, inhibitors of these proteins are of significant interest in cancer therapy.

2-Phenylethynesulfonamide (PES) has been identified as a small-molecule inhibitor of the stress-inducible HSP70. aacrjournals.orgnih.govhsp70.com PES binds to the substrate-binding domain of HSP70, disrupting its interaction with client proteins and impairing cellular protein clearance pathways. aacrjournals.orghsp70.comsigmaaldrich.com This leads to the accumulation of misfolded proteins and exhibits preferential cytotoxicity to a range of tumor cell types. aacrjournals.org A chloro-derivative of PES, PES-Cl, also demonstrates potent HSP70 inhibition, inducing apoptosis and inhibiting autophagy in cancer cells with IC₅₀ values between 2 to 5 µM in melanoma cell lines. sigmaaldrich.com

In silico studies of newly designed 2-phenylethyne-1-sulfonamide derivatives have identified several compounds with potential as HSP70 and DCLK1 inhibitors. bohrium.comdergipark.org.tr Compounds (5) , (12) , and (20) from this series were found to be better candidates than the commercial compounds (1) (2-phenylethyne-1-sulfonamide) and (2) (2-(3-chlorophenyl)ethyne-1-sulfonamide) based on molecular docking studies with HSP70 (PDB ID: 4PO2) and DCLK1 (PDB ID: 5JZN). bohrium.comdergipark.org.tr Furthermore, N-linked phenyl 4-sulfonamide R₁ substituents on a different scaffold were found to be highly potent DCLK1 inhibitors. nih.gov

The following table presents data on the inhibition of HSP70 and DCLK by sulfonamide derivatives:

| Compound/Derivative | Target(s) | Activity/IC₅₀ | Reference |

| 2-Phenylethynesulfonamide (PES) | HSP70 | Inhibitor | aacrjournals.orgnih.govhsp70.com |

| PES-Cl | HSP70 | 2-5 µM (melanoma cell lines) | sigmaaldrich.com |

| 2-Phenylethyne-1-sulfonamide derivatives (5), (12), (20) | HSP70, DCLK1 | Potential inhibitors (in silico) | bohrium.comdergipark.org.tr |

| XMD17-86 (N-linked phenyl 4-sulfonamide) | DCLK1 | Potent inhibitor | nih.gov |

This compound derivatives have also been investigated for their inhibitory effects on other enzymes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in inflammatory processes. nih.govfrontiersin.org

A novel PPARα/γ dual agonist, propane-2-sulfonic acid octadec-9-enyl-amide (N15), was found to decrease the mRNA expression of proinflammatory cytokines, iNOS, and COX-2 in a lipopolysaccharide-induced neuroinflammation mouse model. nih.gov This suggests an anti-inflammatory effect mediated, at least in part, through the enhancement of PPARα/γ dual signaling. nih.gov

In a different approach, a series of naproxen-sulfa drug conjugates were synthesized and evaluated as dual inhibitors of urease and COX-2. frontiersin.org The naproxen-sulfamethoxazole conjugate (8 ) showed significant anti-inflammatory activity, inhibiting induced edema by 82.8% and exhibiting 75.4% inhibition of COX-2 at a 10 µM concentration. frontiersin.org This highlights the potential of combining a sulfonamide moiety with a known non-steroidal anti-inflammatory drug (NSAID) to create effective multi-target agents. frontiersin.org

The inhibitory activities of these derivatives are summarized below:

| Compound/Derivative | Target Enzyme(s) | Effect/Inhibition | Reference |

| Propane-2-sulfonic acid octadec-9-enyl-amide (N15) | iNOS, COX-2 | Decreased mRNA expression | nih.gov |

| Naproxen-sulfamethoxazole conjugate (8) | COX-2 | 75.4% inhibition at 10 µM | frontiersin.org |

Antimicrobial and Antibacterial Activity Research

This compound derivatives, a class of synthetic compounds, have been the subject of extensive research for their potential as antimicrobial agents. This interest stems from the historical success of sulfonamide drugs in combating bacterial infections. tandfonline.comresearchgate.netbohrium.com

Broad-Spectrum Antibacterial Efficacy

Derivatives of this compound have demonstrated a wide range of activity against both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov For instance, certain pyridine (B92270) derivatives of propane-2-sulfonic acid have shown significant inhibitory effects on the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Similarly, other synthesized aromatic disulfonamide derivatives have been evaluated for their in vitro antimicrobial activity against a panel of bacteria including Staphylococcus aureus, Bacillus cereus, Bacillus magaterium, Escherichia coli, and Salmonella enteritidis. tandfonline.com

Research has also explored the hybridization of sulfonamides with other biologically active heterocyclic moieties, leading to compounds with a broad spectrum of pharmacological activities. researchgate.net For example, some sulfonamide derivatives have shown activity against Staphylococcus aureus, Klebsiella pneumoniae, Salmonella enterica, Acinetobacter baumannii, and E. coli. dovepress.com The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential metabolic pathways in bacteria.

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Pyridine derivatives of propane-2-sulfonic acid | Staphylococcus aureus, Escherichia coli | Significant growth inhibition | |

| Aromatic disulfonamides | Staphylococcus aureus, Bacillus cereus, Bacillus magaterium, Escherichia coli, Salmonella enteritidis | Varied, with some showing good activity, particularly against Gram-negative bacteria | tandfonline.com |

| Sulfonamide hybrids | Staphylococcus aureus, Klebsiella pneumoniae, Salmonella enterica, Acinetobacter baumannii, E. coli | Effective against resistant strains | dovepress.com |

Investigations against Antibiotic-Resistant Pathogens (e.g., New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147)

A significant area of research has focused on the efficacy of this compound derivatives against antibiotic-resistant bacteria, a major global health concern. nih.gov One of the most critical threats is New Delhi metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, particularly the ST147 clone, which is known for its hypervirulence and resistance to carbapenem (B1253116) antibiotics. nih.govnih.gov

Recent studies have synthesized and screened 5-bromo-N-alkylthiophene-2-sulfonamides against clinically isolated NDM-producing Klebsiella pneumoniae ST147. nih.gov These investigations have identified compounds with potent antibacterial efficacy. For example, one such derivative demonstrated a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this highly resistant strain. nih.gov The emergence of NDM-producing Enterobacteriaceae is a global issue, with various NDM variants reported worldwide, conferring resistance to a wide range of antibiotics, including carbapenems. nih.govmdpi.comfrontiersin.orgsemanticscholar.org

The table below presents the in-vitro activity of synthesized 5-bromo-N-alkylthiophene-2-sulfonamides against NDM-KP ST147.

| Compound | MIC (μg/mL) | MBC (μg/mL) | Reference |

| 3b | 0.39 | 0.78 | nih.gov |

| 4c | 1.56 | 3.125 | nih.gov |

| 3a | 3.125 | 6.25 | nih.gov |

Mechanistic Insights into Antimicrobial Action

The primary mechanism of antimicrobial action for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid. tandfonline.comnih.govontosight.ai By acting as a competitive antagonist to para-aminobenzoic acid (PABA), these compounds disrupt the folic acid pathway, thereby inhibiting bacterial growth and multiplication. dovepress.comontosight.ai This bacteriostatic effect hinders the production of purines, which are necessary for DNA synthesis. dovepress.com

However, some this compound derivatives may exhibit different mechanisms. For instance, the antimicrobial effect of certain pyridine derivatives is believed to involve the disruption of the bacterial cell wall and interference with other metabolic pathways. In the case of NDM-producing bacteria, in-silico studies of potent 5-bromo-N-alkylthiophene-2-sulfonamide derivatives have shown hydrogen bonding and hydrophobic interactions with proteins from these resistant strains, suggesting a specific mode of binding and inhibition. nih.gov Furthermore, some natural organosulfur compounds have been shown to inhibit bacterial protein synthesis and intracellular metabolism. mdpi.com

Antifungal Activity Assessment

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal activity. tandfonline.comjst.go.jp Research has shown that some of these compounds exhibit significant inhibitory effects against various fungal species. For example, certain sulfonamide-1,2,4-thiadiazole derivatives have demonstrated notable in vitro antifungal activity against a range of micromycetes. jst.go.jp

The antifungal potential of these compounds is an active area of research, with studies exploring their efficacy against clinically relevant fungi. researchgate.netfrontiersin.org For instance, propyl-propane thiosulfinate (PTS) and propyl-propane thiosulfonate (PTSO), two volatile compounds, have been evaluated for their anti-candidiasis activity. mdpi.com The results indicated that the antifungal effect of these compounds was higher than their antibacterial effect. mdpi.com

Anticancer Activity and Cellular Pathway Modulation

Beyond their antimicrobial applications, this compound derivatives have emerged as a promising class of compounds in anticancer research. bohrium.comontosight.aiontosight.ai Their diverse chemical structures allow for modifications that can target various cellular pathways involved in cancer progression.

In Vitro and In Vivo Efficacy Studies of this compound Analogs

Numerous studies have demonstrated the in vitro and in vivo anticancer efficacy of this compound analogs against various cancer cell lines. For example, derivatives of propane-2-sulfonic acid have shown cytotoxic effects on breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines, inducing apoptosis and cell cycle arrest. In a mouse model of breast cancer, treatment with a propane-2-sulfonic acid derivative resulted in a significant reduction in tumor volume.

Other research has focused on specific molecular targets. For instance, 2,5-Dichlorothiophene-3-sulfonamide has been identified as a promising anticancer drug, showing significant cytotoxicity against HeLa, MDA-MB231, and MCF-7 breast cancer cells. nih.gov This compound is believed to exert its effect through interactions with DNA. nih.gov Similarly, novel sulfonamide-dithiocarbamate hybrids have displayed potent activity against bladder cancer cell lines by inhibiting tubulin polymerization. nih.gov One such compound inhibited the growth of bladder cancer cells both in vitro and in a xenograft mouse model. nih.gov Furthermore, some sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX (CA IX), a protein associated with tumor growth and metastasis. harran.edu.trmdpi.com

The table below highlights the in vitro anticancer activity of selected this compound derivatives.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Effect | Reference |

| Propane-2-sulfonic acid derivative | MCF-7 (Breast) | 15 | Significant growth inhibition | |

| Propane-2-sulfonic acid derivative | HeLa (Cervical) | 20 | Induction of apoptosis | |

| Propane-2-sulfonic acid derivative | A549 (Lung) | 25 | Cell cycle arrest | |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | 7.2 ± 1.12 | Cytotoxicity | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 (Breast) | 4.62 ± 0.13 | Cytotoxicity | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | 7.13 ± 0.13 | Cytotoxicity | nih.gov |

| Sulfonamide-dithiocarbamate hybrid (13d) | UM-UC-3 (Bladder) | 0.9 | Antiproliferative activity | nih.gov |

| Sulfonamide-dithiocarbamate hybrid (13d) | RT-112 (Bladder) | 0.7 | Antiproliferative activity | nih.gov |

| Sulfonamide-dithiocarbamate hybrid (13d) | RT4 (Bladder) | 1.9 | Antiproliferative activity | nih.gov |

| Sulfonamide-dithiocarbamate hybrid (13d) | T24 (Bladder) | 2.6 | Antiproliferative activity | nih.gov |

Mechanistic Exploration of Antineoplastic Effects

The precise mechanisms underlying the antineoplastic effects of this compound derivatives are an active area of investigation. Research suggests that these compounds may exert their anticancer activity through various pathways. Some sulfonamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Another proposed mechanism involves the inhibition of key enzymes that are crucial for the proliferation and metabolism of cancer cells. mdpi.com For instance, some derivatives have demonstrated inhibitory activity against carbonic anhydrase, an enzyme involved in pH regulation and tumorigenesis. mdpi.com Additionally, certain sulfonamide compounds may interfere with microtubule assembly, leading to cell cycle arrest in the G1 phase and inhibiting cell division. researchgate.net

Furthermore, some this compound derivatives may target the tumor microenvironment. This can include the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, and the suppression of matrix metalloproteinases, which are involved in tumor invasion and metastasis. mdpi.comresearchgate.net Research into cyclopropane (B1198618) sulfonamide derivatives has also indicated that they can induce tumor cell apoptosis and target the tumor microenvironment, in addition to inhibiting specific EGFR mutations that confer drug resistance. nih.gov

Antiviral Activity Investigations (e.g., Anti-HIV, Anti-COVID-19)

The structural motif of the sulfonamide group is present in a number of antiviral drugs, and research has extended to investigating the antiviral potential of this compound derivatives against various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19.

In the context of HIV, sulfonamide derivatives have been incorporated into molecules designed as HIV protease inhibitors, non-nucleoside reverse transcriptase inhibitors, and HIV entry inhibitors. nih.gov The primary sulfonamide group is a key feature in some compounds that act by ejecting zinc ions from critical viral zinc finger proteins, thereby inhibiting viral replication. nih.gov

More recently, with the emergence of the COVID-19 pandemic, the focus has shifted to include SARS-CoV-2. Research has been conducted on the synthesis and evaluation of small molecule derivatives as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov Studies have shown that replacing a carboxamide functionality with sulfonamide derivatives can result in potent PLpro inhibitors with antiviral activity in cell-based assays. nih.gov

Anti-inflammatory Activity

This compound derivatives have emerged as a promising class of anti-inflammatory agents. Research has demonstrated their ability to modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

One notable derivative, Propane-2-sulfonic acid octadec-9-enyl-amide (N15), has been the subject of significant investigation. nih.govnih.gov Studies have shown that N15, a dual agonist for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), exerts potent anti-inflammatory effects. In a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation, N15 administration led to a decrease in the mRNA expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα). nih.gov Furthermore, N15 inhibited the activation of microglia and reduced neuronal apoptosis in the hippocampus and cortex of these mice. nih.gov The anti-inflammatory action of N15 is, at least in part, mediated by its activation of PPARα/γ signaling pathways. nih.govnih.gov This was evidenced by the partial reversal of its anti-inflammatory effects in the presence of PPARα or PPARγ antagonists. nih.govnih.gov

In a separate model of cerebral ischemia, N15 demonstrated neuroprotective effects attributed to its anti-inflammatory properties. nih.gov It was found to inhibit the expression of inflammatory cytokines and suppress the activation of microglia and macrophages. nih.gov Mechanistically, N15 was shown to decrease the phosphorylation levels of key inflammatory signaling molecules, including NF-κBp65, STAT3, and ERK1/2, both in vivo and in vitro. nih.gov

Other research has explored different this compound derivatives for their anti-inflammatory potential. For instance, N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)this compound and related pyrazole (B372694) compounds have been investigated for their anti-inflammatory effects. Similarly, the sulfonamide class of compounds, including derivatives like N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)this compound, is recognized for its anti-inflammatory properties. The synthesis of novel 1,2-diazole derivatives containing a sulfonamide moiety has also been pursued to develop new anti-inflammatory agents. ijpsi.org Additionally, sultams derived from saccharin, which are considered derivatives of sulfonamide, have been evaluated for their in vivo anti-inflammatory activity, showing inhibitory effects on pro-inflammatory cytokines IL-6 and TNF-α. mdpi.com

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Model System | Key Findings | Reference(s) |

| Propane-2-sulfonic acid octadec-9-enyl-amide (N15) | LPS-induced neuroinflammation in mice | Decreased mRNA expression of IL-1β, IL-6, TNFα; inhibited microglial activation; ameliorated neuronal apoptosis. | nih.gov |

| Propane-2-sulfonic acid octadec-9-enyl-amide (N15) | Middle cerebral artery occlusion (MCAO) in mice | Inhibited inflammatory cytokine expression; suppressed microglia/macrophage activation; decreased phosphorylation of NF-κBp65, STAT3, and ERK1/2. | nih.gov |

| N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)this compound | General research | Investigated for anti-inflammatory effects. | |

| N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)this compound | General research | Belongs to a class known for anti-inflammatory properties. | |

| N1-(3-Nicotinoyl)-3,5-dimethyl 4-(N1-4-sulfamoyl phenyl azo) 1,2-diazoles | General research | Screened for anti-inflammatory activity. | ijpsi.org |

| Sultams derived from saccharin | In vivo models | Exhibited anti-inflammatory activity by reducing IL-6 and TNF-α levels. | mdpi.com |

| Sulfonamide derivatives | General research | Known to possess anti-inflammatory properties. | nih.govontosight.aiontosight.airesearchgate.net |

Other Diverse Biological Activities (e.g., Antimalarial, Diuretic, Hypoglycemic)

Beyond their anti-inflammatory effects, derivatives of this compound have been explored for a range of other important biological activities, including antimalarial, diuretic, and hypoglycemic actions.

Antimalarial Activity:

The primary sulfonamide chemotype, while not yet clinically exploited for malaria, has shown promise in preclinical studies. nih.gov Research on primary sulfonamide compounds from the GlaxoSmithKline (GSK) Tres Cantos antimalarial set identified 14 compounds with submicromolar activity against Plasmodium falciparum. nih.gov These compounds displayed in vitro IC50 values ranging from 0.16 to 0.89 μM. nih.gov Further investigations into novel pyrimidine-tethered spirochromane-based sulfonamide derivatives revealed potent antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. malariaworld.orgnih.govrsc.org Notably, compounds SZ14 and SZ9 exhibited significant potency, with IC50 values of 2.84 μM and 3.22 μM, respectively, against the W2 strain. malariaworld.orgnih.gov These compounds are thought to exert their antimalarial effect by inhibiting the cysteine proteases falcipain-2 and falcipain-3. malariaworld.orgnih.gov Additionally, the synthesis of toluene-sulfonamide dipeptide derivatives has yielded compounds with antiplasmodial activity, with IC50 values ranging from 3.20 to 9.10 μM against P. falciparum. nih.gov

Diuretic Activity:

The sulfonamide group is a well-established pharmacophore in diuretic drugs. ontosight.ai this compound derivatives have been investigated for their potential as diuretics. For instance, 5-Chloro-2-(propane-2-sulfonyl)aniline serves as a key intermediate in the synthesis of metolazone, a thiazide-like diuretic used in the management of hypertension and edema. The sulfonamide class of drugs, in general, is known for its diuretic properties, acting as carbonic anhydrase inhibitors. ontosight.aijapi.org The development of sulfa/substituted 1,2-diazoles has also been explored as a source for new diuretic agents. ijpsi.org

Hypoglycemic Activity:

Sulfonamide derivatives have a long history in the management of diabetes, with sulfonylureas being a prominent class of oral hypoglycemic agents. nih.gov Research has focused on developing novel sulfonamide-based compounds with improved antidiabetic profiles. A series of new sulfonamide derivatives linked to five or seven-membered heterocycles demonstrated excellent in vitro α-glucosidase inhibitory activity, with some compounds being more potent than the standard drug acarbose. rsc.org For example, compounds 3a, 3b, 3h, and 6 showed IC50 values of 19.39, 25.12, 25.57, and 22.02 μM, respectively. rsc.org Furthermore, derivatives 3g, 3i, and 7 exhibited significant glucose uptake activity, proving to be more potent than berberine. rsc.org Other research has focused on synthesizing sulfonamide-benzothiazole derivatives and sulfonamide hybrids with 1,3,4-oxadiazole, which have shown promising hypoglycemic and hypolipidemic activities in animal models. ijper.orgresearchgate.net The synthesis of novel biphenylsulfonamide derivatives has also led to the identification of glucagon (B607659) receptor antagonists with the potential for treating type 2 diabetes. nih.gov

Table 2: Other Diverse Biological Activities of this compound Derivatives

| Biological Activity | Compound/Derivative Class | Key Findings | Reference(s) |

| Antimalarial | Primary sulfonamides from GSK TCAMS | 14 compounds with IC50 values of 0.16–0.89 μM against P. falciparum. | nih.gov |

| Pyrimidine-tethered spirochromane-based sulfonamides | Compound SZ14: IC50 of 2.84 μM; Compound SZ9: IC50 of 3.22 μM against resistant P. falciparum. | malariaworld.orgnih.govrsc.org | |

| Toluene-sulfonamide dipeptides | Active against P. falciparum with IC50 values ranging from 3.20 – 9.10 μM. | nih.gov | |

| Diuretic | 5-Chloro-2-(propane-2-sulfonyl)aniline | Intermediate for the diuretic metolazone. | |

| General Sulfonamides | Known to possess diuretic properties through carbonic anhydrase inhibition. | ontosight.aijapi.org | |

| Sulfa/substituted 1,2-diazoles | Investigated as potential new diuretic agents. | ijpsi.org | |

| Hypoglycemic | Heterocyclic sulfonamide derivatives | Potent α-glucosidase inhibition (e.g., compound 3a: IC50 = 19.39 μM) and enhanced glucose uptake. | rsc.org |

| Sulfonamide-benzothiazole derivatives | Showed significant hypoglycemic and hypolipidemic activities in diabetic rat models. | researchgate.net | |

| Sulfonamide-1,3,4-oxadiazole hybrids | Demonstrated excellent reduction in blood glucose levels in diabetic rats. | ijper.org | |

| Biphenylsulfonamide derivatives | Act as glucagon receptor antagonists, improving glucose tolerance. | nih.gov |

Medicinal Chemistry and Structure Activity Relationship Sar Studies for Propane 2 Sulfonamide Derivatives